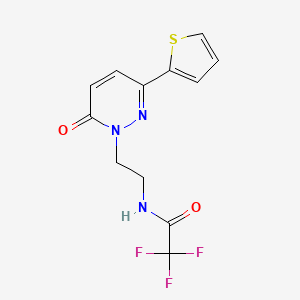

2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives, their synthesis, structural analysis, and potential biological activities, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the literature. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, highlighting the importance of the substituents for biological activity as opioid kappa agonists . Another study reported the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide, which involved the use of ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis . These methods could potentially be adapted for the synthesis of the compound , considering the trifluoroacetamide moiety and the need for specific substituents on the nitrogen atom.

Molecular Structure Analysis

The molecular structure and dynamics of acetamide derivatives are crucial for understanding their potential interactions and biological activities. The stereochemical non-rigidity of trifluorides and their permutational isomerization were investigated using dynamic 19F NMR spectroscopy in one study . Another research paper focused on the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide, using both experimental techniques and theoretical calculations . These analyses are essential for predicting the behavior of similar compounds, including the one of interest.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from the studies on similar compounds. For example, the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate to synthesize N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provides insights into possible chemical reactions involving chlorination and amide formation that could be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their intermolecular interactions, are often characterized using various spectroscopic techniques. The crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR and X-ray diffraction analysis, revealing important information about the molecular conformation and potential intermolecular interactions . Similarly, the study of 2-(2-Chloro-6-fluorophenyl)acetamides as thrombin inhibitors provided data on the inhibitory potency and the importance of specific substituents for biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Herbicidal Activities

A study conducted by Xu et al. (2008) demonstrated the synthesis and evaluation of herbicidal activities of novel compounds, starting from ethyl 2-(3-trifluoromethylphenyl)acetate. This work highlights the potential application of such compounds, including derivatives similar to the queried chemical, in developing commercial bleaching herbicides against dicotyledonous plants. The synthesized compounds exhibited significant herbicidal activities, potentially offering a new approach to weed management in agriculture (Xu et al., 2008).

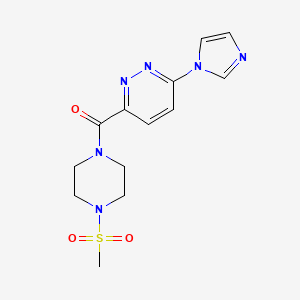

Medicinal Chemistry Applications

In the realm of medicinal chemistry, diverse heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. A study by Sallam et al. (2021) synthesized and analyzed the structure of a compound involving a pyridazine framework, highlighting the pharmaceutical potential of these heterocycles. This work underlines the relevance of such compounds in developing new therapeutic agents, particularly in designing drugs with specific pharmacological profiles (Sallam et al., 2021).

Antitumor Activity

Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. Their research indicates the potential of these compounds, closely related to the queried chemical structure, in developing antitumor agents. Some compounds demonstrated promising inhibitory effects on various cell lines, emphasizing the importance of such chemical frameworks in cancer research (Albratty et al., 2017).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and analyzed their coordination complexes for antioxidant activity. This study presents another perspective on the application of acetamide derivatives in medicinal chemistry, focusing on their capacity to scavenge free radicals and protect against oxidative stress. The ligands and their coordination complexes exhibited significant antioxidant activity, suggesting their potential use in developing therapeutic agents aimed at mitigating oxidative damage (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2S/c13-12(14,15)11(20)16-5-6-18-10(19)4-3-8(17-18)9-2-1-7-21-9/h1-4,7H,5-6H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIKYTZSQXYUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)

![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)